AMYL-2-METHYLBUTYRATE

Description

The exact mass of the compound Pentyl 2-methylbutyrate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality AMYL-2-METHYLBUTYRATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AMYL-2-METHYLBUTYRATE including the price, delivery time, and more detailed information at info@benchchem.com.

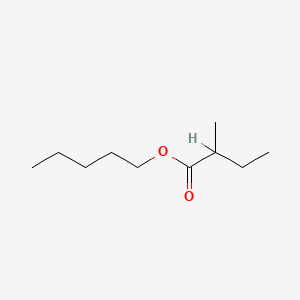

Structure

3D Structure

Properties

IUPAC Name |

pentyl 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-6-7-8-12-10(11)9(3)5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNBXPIJLXBHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50867443 | |

| Record name | Butanoic acid, 2-methyl-, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68039-26-9 | |

| Record name | Pentyl 2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68039-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-methyl-, pentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2-methyl-, pentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-methyl-, pentyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50867443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl 2-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

AMYL-2-METHYLBUTYRATE natural occurrence in fruits

An In-depth Technical Guide to the Natural Occurrence of Amyl-2-Methylbutyrate in Fruits

Abstract

Volatile esters are paramount to the characteristic aroma profiles of many fruits, influencing consumer preference and perceived quality. Among these, branched-chain esters such as amyl-2-methylbutyrate play a crucial role in imparting desirable "fruity" and "apple-like" notes. This technical guide provides a comprehensive overview of the natural occurrence of amyl-2-methylbutyrate and related 2-methylbutanoate esters in fruits. We delve into the de novo biosynthetic pathways originating from amino acid metabolism, detailing the key enzymatic steps and regulatory aspects during fruit ripening. Furthermore, this guide presents a robust, field-proven methodology for the extraction and quantification of these volatile compounds from fruit matrices, utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, flavor scientists, and professionals in the food and beverage industries seeking a deeper understanding of fruit aroma biochemistry.

Introduction: The Role of Branched-Chain Esters in Fruit Aroma

The sensory perception of fruit flavor is a complex interplay between sugars, acids, and a diverse array of volatile organic compounds (VOCs). Esters are one of the most significant classes of VOCs, responsible for the sweet and fruity notes that define the aroma of apples, bananas, strawberries, and many other fruits.[1][2] Amyl-2-methylbutyrate belongs to the subclass of branched-chain esters, which are biosynthesized from the catabolism of branched-chain amino acids.[3][4] Specifically, the 2-methylbutanoate moiety is derived from L-isoleucine.[5][6] These compounds, even at trace concentrations, can have a profound impact on the overall aroma profile. For instance, ethyl 2-methylbutyrate is noted for its apple, pineapple, and unripe plum nuances, contributing a radiant, diffusive top note to fruit aromas.[7] Understanding the natural distribution and biochemical origin of these esters is fundamental for quality assessment, cultivar development, and the creation of natural flavorings.

It is important to clarify the nomenclature "amyl-2-methylbutyrate." The term "amyl" can refer to any of several five-carbon alcohol isomers. However, in the context of fruit biochemistry, the precursors are typically derived from amino acid metabolism. Therefore, the "amyl" portion often refers to isoamyl alcohol (3-methylbutanol, from leucine) or active amyl alcohol (2-methylbutanol, from isoleucine). This guide will focus on esters containing the 2-methylbutanoate acid moiety, which are key contributors to the aroma of many fruits.

Natural Distribution in Commercially Important Fruits

Esters containing the 2-methylbutanoate group are widely distributed in the plant kingdom. Their presence is a defining characteristic of the aroma profile of numerous commercially important fruits. The following table summarizes the occurrence of these esters in a selection of fruits, as documented in scientific literature.

| Fruit | Specific Ester(s) Identified | Reference(s) |

| Apple (Malus domestica) | Amyl 2-methyl butyrate, Ethyl 2-methyl butyrate, 2-Methylbutyl acetate, Hexyl 2-methylbutanoate | [3][8][9][10] |

| Banana (Musa spp.) | 2-methylpropyl butyrate, Isoamyl esters | [2][11][12] |

| Apricot (Prunus armeniaca) | Amyl 2-methyl butyrate | [8][13] |

| Strawberry (Fragaria × ananassa) | Ethyl 2-methylbutanoate, Methyl 2-methylbutanoate | [6][14] |

| Pineapple (Ananas comosus) | Ethyl 2-methylbutyrate | [7][15] |

| Plum (Prunus domestica) | Ethyl 2-methylbutyrate | [7][15] |

| Orange (Citrus sinensis) | Ethyl 2-methylbutyrate | [7][15] |

| Pear (Pyrus communis) | Amyl 2-methyl butyrate | [8] |

The Biosynthetic Pathway of 2-Methylbutanoate Esters

The production of branched-chain esters in fruits is not a result of passive catabolism but rather an active, de novo synthesis that coincides with the ripening process.[11][16] This synthesis is intricately linked with the metabolism of branched-chain amino acids, with L-isoleucine serving as the primary precursor for the 2-methylbutanoate moiety. The pathway involves a series of enzymatic conversions to generate the necessary alcohol and acyl-CoA substrates, which are finally condensed to form the ester.

The key steps are:

-

Precursor Synthesis: During ripening, there is a marked increase in the pool of free branched-chain amino acids, particularly isoleucine in apples.[5][11] This accumulation provides the starting material for ester biosynthesis.

-

Formation of α-Keto Acids: L-isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvalerate, through a transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT).

-

Generation of Acyl-CoA and Alcohol: The α-keto-β-methylvalerate can follow two divergent paths:

-

Acyl-CoA Formation: It can be oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutanoyl-CoA.[1]

-

Alcohol Formation: Alternatively, it can be decarboxylated and subsequently reduced by alcohol dehydrogenase (ADH) to form the alcohol 2-methylbutanol.[2]

-

-

Esterification: The final and decisive step is the condensation of an alcohol with an acyl-CoA, catalyzed by an alcohol acyltransferase (AAT) .[4][17] For example, the reaction between 2-methylbutanol and 2-methylbutanoyl-CoA would yield 2-methylbutyl 2-methylbutanoate. The broad substrate specificity of AAT enzymes allows for the formation of a wide variety of esters, as different alcohols present in the fruit tissue can be esterified with 2-methylbutanoyl-CoA.[14][18][19]

The inhibition of key enzymes in this pathway, such as acetohydroxyacid synthase (a crucial enzyme in branched-chain amino acid synthesis), leads to a dramatic decrease of over 90% in the production of these branched-chain esters, confirming the reliance on de novo synthesis.[11][16]

Caption: Biosynthetic pathway of 2-methylbutanoate esters from L-isoleucine.

Experimental Protocol: Quantification by HS-SPME-GC-MS

The analysis of volatile esters in a complex fruit matrix requires a sensitive and robust method. Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique.[20][21] It is solvent-free, rapid, and provides excellent sensitivity for profiling and quantifying aroma compounds.[20]

Rationale for Methodological Choices

-

HS-SPME: This technique samples the headspace (the air above the sample) where volatile compounds are present. This avoids extracting non-volatile matrix components (sugars, acids, proteins) that can interfere with GC analysis.

-

SPME Fiber (PDMS/DVB): A poly(dimethylsiloxane)/divinylbenzene fiber is chosen for its broad selectivity, efficiently adsorbing a wide range of volatiles, including esters, alcohols, and aldehydes.[11]

-

GC-MS: Gas chromatography provides high-resolution separation of the complex mixture of volatiles. The mass spectrometer allows for positive identification of compounds based on their unique mass spectra and quantification based on ion abundance.[22][23]

Step-by-Step Protocol

-

Sample Preparation:

-

Select ripe, representative fruit samples.

-

Flash-freeze the fruit tissue in liquid nitrogen to halt enzymatic activity.

-

Grind the frozen tissue into a fine powder using a cryogenic grinder.

-

Accurately weigh approximately 2-5 g of the powdered tissue into a 20 mL headspace vial.

-

Add a saturated solution of NaCl (e.g., 2 mL) to increase the volatility of the analytes by enhancing their partitioning into the headspace (the "salting-out" effect).

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

Place the vial in an autosampler tray equipped with an agitator and heater.

-

Equilibrate the sample at a controlled temperature (e.g., 40-50°C) for 10-15 minutes with agitation to facilitate the release of volatiles into the headspace.[24]

-

Expose the SPME fiber (e.g., 65 µm PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) under continued agitation and heating to adsorb the analytes.[11][24]

-

-

GC-MS Analysis:

-

Immediately after extraction, retract the fiber and insert it into the heated GC injection port (e.g., 250°C) for thermal desorption of the analytes in splitless mode for 1-5 minutes.[11][24]

-

Separate the desorbed compounds on a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[24]

-

Use a temperature program optimized for volatile separation: e.g., initial temperature of 40°C for 2 min, ramp at 5°C/min to 180°C, then ramp at 20°C/min to 250°C and hold for 5 min.

-

Use helium as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).

-

The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-350.

-

-

Data Analysis and Quantification:

-

Identify compounds by comparing their retention times and mass spectra with those of authentic standards and by matching against a spectral library (e.g., NIST).

-

Quantify amyl-2-methylbutyrate by creating a calibration curve using an external or internal standard. An internal standard (e.g., a deuterated analog or a compound not present in the sample like ethyl heptanoate) is recommended to correct for variations in extraction efficiency and injection volume.

-

Sources

- 1. Frontiers | Branched-Chain Volatiles in Fruit: A Molecular Perspective [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. hort [journals.ashs.org]

- 4. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d.lib.msu.edu [d.lib.msu.edu]

- 6. Biosynthesis of strawberry aroma compounds through amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ethyl 2-Methyl Butyrate (CAS 7452-79-1) – Premium Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 8. amyl 2-methyl butyrate, 68039-26-9 [thegoodscentscompany.com]

- 9. Apple - Wikipedia [en.wikipedia.org]

- 10. ethyl 2-methyl butyrate [flavscents.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. banana flavor [thegoodscentscompany.com]

- 13. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 14. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ethyl 2-methylbutyrate | The Fragrance Conservatory [fragranceconservatory.com]

- 16. Fruits Produce Branched-Chain Esters Primarily from Newly Synthesized Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 18. Acetyl-coa: alcohol acetyltransferase activity and aroma formation in ripening melon fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. files01.core.ac.uk [files01.core.ac.uk]

- 23. researchgate.net [researchgate.net]

- 24. Inheritance of esters and other volatile compounds responsible for the fruity aroma in strawberry - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis of AMYL-2-METHYLBUTYRATE in apples

An In-Depth Technical Guide to the Biosynthesis of Amyl-2-Methylbutyrate in Apples

For Researchers, Scientists, and Drug Development Professionals

Abstract

The characteristic aroma of apples (Malus domestica) is a complex mosaic of over 300 volatile organic compounds (VOCs), with esters being the primary contributors to the desirable "fruity" notes that define cultivar-specific profiles and consumer acceptance.[1][2] Amyl-2-methylbutyrate, an ester contributing to this fruity aroma, is synthesized during the ripening process through the convergence of distinct metabolic pathways. This technical guide provides a comprehensive exploration of the biosynthetic journey of amyl-2-methylbutyrate, detailing the generation of its alcohol (amyl alcohol) and acyl (2-methylbutanoyl-CoA) precursors from fatty acid and amino acid catabolism, respectively. We will elucidate the enzymatic steps, regulatory influences, and the pivotal role of alcohol acyltransferases (AATs) in the final esterification. Furthermore, this guide presents detailed, field-proven methodologies for the analysis of apple volatiles and the characterization of key biosynthetic enzymes, offering a robust framework for research in fruit flavor chemistry and metabolic engineering.

The Architectural Blueprint of Apple Aroma

The aroma profile of a ripe apple is not monolithic; it is a dynamic blend of esters, alcohols, and aldehydes.[1] While immature apples are often dominated by "green" note aldehydes like hexanal, the ripening process, orchestrated by hormones such as ethylene, triggers a metabolic shift.[2][3] This shift dramatically increases the production of alcohols and, most significantly, esters, which can constitute 80% to 98% of the total volatiles in a mature fruit.[2]

Esters like butyl acetate, hexyl acetate, 2-methylbutyl acetate, and ethyl 2-methylbutanoate are consistently identified as key impact compounds in many popular apple cultivars.[2][4] The ester at the core of this guide, amyl-2-methylbutyrate, is formed from two precursor molecules:

-

Amyl alcohol (Pentanol): A straight-chain alcohol derived from fatty acid metabolism.

-

2-Methylbutanoic acid: A branched-chain acid derived from the catabolism of the amino acid isoleucine.

The presence and concentration of these precursors, coupled with the activity of the ester-forming enzymes, dictate the final concentration of amyl-2-methylbutyrate and contribute to the unique aromatic signature of each apple variety.[2][5]

Biosynthesis of Precursors: A Tale of Two Pathways

The synthesis of an ester is contingent on the availability of its constituent alcohol and acyl-CoA. In the case of amyl-2-methylbutyrate, these components originate from fundamentally different metabolic pools.

The Alcohol Moiety: Amyl Alcohol via Fatty Acid Oxidation

Straight-chain alcohols in apples are synthesized from the breakdown of fatty acids, primarily linoleic and linolenic acids, which are abundant in the fruit.[2] This process occurs through two main enzymatic routes: the β-oxidation pathway and the lipoxygenase (LOX) pathway.[1][2]

-

Initiation: Linoleic and linolenic acids (C18 fatty acids) are cleaved via the β-oxidation pathway to produce shorter-chain acyl-CoAs.

-

Aldehyde Formation: These acyl-CoAs are then reduced by an acyl-CoA reductase to form aldehydes.

-

Alcohol Synthesis: In the final step, the aldehydes are reduced to their corresponding primary alcohols by the action of Alcohol Dehydrogenase (ADH) enzymes.[2] For amyl alcohol (pentanol), the precursor is pentanal.

The pathway is a crucial source for a variety of straight-chain alcohols (e.g., butanol, hexanol) that serve as substrates for esterification.

The Acyl Moiety: 2-Methylbutanoyl-CoA from Isoleucine Catabolism

The branched-chain structure of 2-methylbutyrate points to a different origin: branched-chain amino acids.[2] The biosynthesis of 2-methylbutanoyl-CoA, the direct precursor for the acyl portion of the ester, proceeds from the amino acid L-isoleucine.[2][6][7]

-

Transamination: The pathway begins with the removal of the amino group from L-isoleucine, a reaction catalyzed by a Branched-Chain Amino Acid Aminotransferase (BCAT) . This step converts isoleucine into the α-keto acid, (S)-α-keto-β-methylvalerate.[2]

-

Oxidative Decarboxylation: The α-keto acid undergoes oxidative decarboxylation to form 2-methylbutanoyl-CoA. This reaction is catalyzed by a branched-chain α-keto acid dehydrogenase complex.

-

Precursor Pool: 2-methylbutanoyl-CoA now joins the pool of acyl-CoAs available for the final esterification step. It can also be converted into 2-methylbutanoic acid or reduced to form the alcohol 2-methylbutanol, which is a precursor for other important esters like 2-methylbutyl acetate.[6]

The following diagram illustrates the convergence of these two pathways to provide the necessary substrates for amyl-2-methylbutyrate synthesis.

The Final Synthesis: Alcohol Acyltransferases (AATs)

The culmination of the biosynthetic process is the esterification reaction, catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[2][8] These enzymes facilitate the transfer of an acyl group from an acyl-CoA molecule to an alcohol, forming the final ester product.[3][9]

Reaction: Amyl Alcohol + 2-Methylbutanoyl-CoA ---(AAT)--> Amyl-2-Methylbutyrate + CoA

The diversity of esters in apples is a direct result of two factors: the pool of available alcohol and acyl-CoA substrates and the substrate specificity of the AAT enzymes present.[9][10] Research has shown that different apple cultivars express different AAT enzymes, each with unique preferences for certain alcohols or acyl-CoAs.[11] For example, the enzyme MdAAT1 from 'Royal Gala' apples can utilize a wide range of alcohols and acyl-CoAs, but shows a preference for producing hexyl esters at high substrate concentrations.[9] This enzymatic specificity is a primary determinant of a cultivar's unique aroma profile.

The expression of AAT genes is tightly regulated, often increasing significantly during fruit ripening in an ethylene-dependent manner, which correlates directly with the burst of ester production in mature apples.[3]

| Enzyme Class | Key Enzyme(s) | Precursor(s) | Product(s) | Pathway |

| Oxidoreductases | Alcohol Dehydrogenase (ADH) | Aldehydes (e.g., Pentanal) | Alcohols (e.g., Amyl Alcohol) | Fatty Acid Catabolism |

| Transferases | Branched-Chain Aminotransferase (BCAT) | L-Isoleucine | α-Keto-β-methylvalerate | Amino Acid Catabolism |

| Transferases | Alcohol Acyltransferase (AAT) | Alcohol + Acyl-CoA | Ester + CoA | Esterification |

Methodologies for Analysis

Investigating the biosynthesis of apple volatiles requires robust analytical techniques to identify and quantify the compounds of interest and to measure the activity of the enzymes involved.

Protocol: Volatile Analysis by HS-SPME-GC-MS

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a sensitive and solvent-free method for profiling the volatile compounds in apple tissue.[12][13]

Step-by-Step Methodology:

-

Sample Preparation:

-

Flash-freeze approximately 5g of apple flesh or peel tissue in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Transfer the powder to a 20 mL headspace vial containing 1g of NaCl (to improve volatile release) and a known concentration of an internal standard (e.g., 3-nonanone) for quantification.[13] Seal the vial immediately.

-

-

Headspace Extraction (SPME):

-

Place the vial in a heating block or water bath and allow it to equilibrate at a set temperature (e.g., 50°C) for 10 minutes with agitation.[13]

-

Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatiles.[13][14]

-

-

GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port (e.g., 250°C) of the GC-MS system for thermal desorption of the analytes onto the analytical column.[13]

-

Separate the volatile compounds using a suitable capillary column (e.g., HP-Innowax or DB-5).[15] The oven temperature program should be optimized to resolve the target compounds.

-

Identify compounds by comparing their mass spectra with those in a reference library (e.g., NIST) and by comparing their retention indices to those of authentic standards.[12]

-

Quantify compounds by comparing their peak areas to the peak area of the internal standard.

-

Protocol: Alcohol Acyltransferase (AAT) Enzyme Assay

This assay measures the ability of a crude protein extract from apple tissue to produce esters from specific substrates.

Step-by-Step Methodology:

-

Protein Extraction:

-

Homogenize frozen apple powder in an ice-cold extraction buffer (e.g., Tris-HCl pH 8.0, containing protease inhibitors and PVPP to remove phenolics).

-

Centrifuge the homogenate at high speed (e.g., 13,000 x g) at 4°C to pellet cell debris.[16]

-

Collect the supernatant, which contains the crude protein extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture in a sealed vial containing:

-

Crude protein extract.

-

A specific alcohol substrate (e.g., amyl alcohol).

-

A specific acyl-CoA substrate (e.g., butyryl-CoA, as 2-methylbutanoyl-CoA may not be commercially available; butyryl-CoA is a common substitute for assaying AAT activity).[17]

-

Reaction buffer.

-

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

-

Product Extraction and Analysis:

-

Stop the reaction and extract the newly formed esters by adding a solvent (e.g., hexane) and vortexing.

-

Analyze an aliquot of the organic phase by GC-MS to identify and quantify the ester product (e.g., amyl butyrate).

-

Enzyme activity is typically expressed as the amount of ester produced per unit time per milligram of protein.

-

Conclusion and Future Prospects

The biosynthesis of amyl-2-methylbutyrate in apples is a model example of metabolic convergence, requiring coordinated input from both fatty acid and amino acid catabolism. The final ester profile is sculpted by the availability of precursors and the catalytic specificity of alcohol acyltransferase enzymes, which are themselves under tight developmental and hormonal control.[3][5]

A thorough understanding of these pathways, supported by the robust analytical methods detailed herein, is paramount for researchers in food science and plant biology. This knowledge provides the foundation for breeding new apple cultivars with enhanced or novel flavor profiles, optimizing post-harvest storage conditions to preserve aroma, and exploring the metabolic engineering of flavor compounds. Future research focusing on the identification and characterization of the full suite of AAT genes and the regulatory networks that control precursor supply will further empower efforts to tailor the complex and highly valued sensory attributes of apples.

References

-

The Volatile Composition, Biosynthesis Pathways, Breeding Strategies, and Regulation Measures of Apple Aroma: A Review. (n.d.). MDPI. Retrieved from [Link]

-

Espino-Diaz, M., et al. (2016). Biochemistry of Apple Aroma: A Review. Food Technology and Biotechnology, 54(4), 375-394. Retrieved from [Link]

-

Souleyre, E. J. F., et al. (2005). An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor. Phytochemistry, 66(11), 1231-1240. Retrieved from [Link]

-

Wikipedia. (n.d.). Apple. Retrieved from [Link]

-

Kschiewan, M., et al. (2022). Fingerprinting of Volatile Organic Compounds in Old and Commercial Apple Cultivars by HS-SPME GC/GC-ToF-MS. Molecules, 27(21), 7434. Retrieved from [Link]

-

Defilippi, B. G., et al. (2005). Apple aroma: Alcohol acyltransferase, a rate limiting step for ester biosynthesis, is regulated by ethylene. Plant Science, 168(5), 1199-1210. Retrieved from [Link]

-

Li, R., et al. (2023). Transcriptome and Metabolomics Integrated Analysis Reveals MdMYB94 Associated with Esters Biosynthesis in Apple (Malus × domestica). Journal of Agricultural and Food Chemistry, 71(20), 7869-7882. Retrieved from [Link]

-

Souleyre, E. J. F., et al. (2005). An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor. Phytochemistry, 66(11), 1231-1240. Retrieved from [Link]

-

Fellman, J. K., et al. (2000). Factors that influence biosynthesis of volatile flavor compounds in apple fruits. HortScience, 35(6), 1026-1033. Retrieved from [Link]

-

Dixon, J., & Hewett, E. W. (2000). Factors affecting apple aroma/flavour volatile concentration: A Review. New Zealand Journal of Crop and Horticultural Science, 28(3), 155-173. Retrieved from [Link]

-

Li, Y., et al. (2012). Cloning and expression analysis of alcohol acyltransferase (AAT) gene from apple (Malus domestica Borkh. 'Red Fuji'). Acta Horticulturae, 932, 165-172. Retrieved from [Link]

-

Câmara, J. S., et al. (2007). Characterization of volatile substances in apples from Rosaceae family by headspace solid-phase microextraction followed by GC-qMS. Journal of Separation Science, 30(11), 1731-1744. Retrieved from [Link]

-

Fellman, J. K., & Hewett, E. W. (2000). Factors affecting apple aroma/flavour volatile concentration: A Review. New Zealand Journal of Crop and Horticultural Science, 28(3), 155-173. Retrieved from [Link]

-

Aharoni, A., et al. (2000). Developmental and varietal differences in volatile ester formation and acetyl-CoA: alcohol acetyl transferase activities in apple (Malus domestica Borkh.) fruit. Journal of Agricultural and Food Chemistry, 48(12), 6123-6129. Retrieved from [Link]

-

Wu, M., et al. (2022). Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years. Foods, 11(5), 652. Retrieved from [Link]

-

Yang, S., et al. (2023). Genetic analysis and QTL mapping of aroma volatile compounds in the apple progeny 'Fuji' × 'Cripps Pink'. Frontiers in Plant Science, 14, 1141975. Retrieved from [Link]

-

Zhu, Y., et al. (2019). Characterization of aroma-active compounds in delicious apples juices by gas chromatography-mass spectrometry (GC-MS), gas chromatography–olfactometry (GC-O) and odor activity value (OAV). bioRxiv. Retrieved from [Link]

-

Dinca, A., et al. (2014). Determination of the Volatile Components of Apple Juice Using Solid Phase Microextraction and Gas Chromatography–Mass Spectrometry. Journal of the Serbian Chemical Society, 79(7), 839-848. Retrieved from [Link]

-

Rowan, D. D., et al. (2003). Pathway Analysis of Branched-Chain Ester Biosynthesis in Apple Using Deuterium Labeling and Enantioselective Gas Chromatography. Journal of Agricultural and Food Chemistry, 51(12), 3431-3437. Retrieved from [Link]

-

Wyllie, S. G., & Fellman, J. K. (1995). Biosynthesis of 2-Methylbutyl, 2-Methyl-2-butenyl, and 2-Methylbutanoate Esters in Red Delicious and Granny Smith Apple. Journal of Agricultural and Food Chemistry, 43(8), 2032-2037. Retrieved from [Link]

-

Aharoni, A., et al. (2002). Identification of the SAAT Gene Involved in Strawberry Flavor Biogenesis by Use of DNA Microarrays. The Plant Cell, 14(10), 2511-2526. Retrieved from [Link]

-

Wu, J., et al. (2019). Effects of 20 Selected Fruits on Ethanol Metabolism: Potential Health Benefits and Harmful Impacts. Foods, 8(8), 291. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Cloning and expression analysis of alcohol acyltransferase (AAT) gene from apple (Malus domestica Borkh. 'Red Fuji') [actahort.org]

- 9. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Developmental and varietal differences in volatile ester formation and acetyl-CoA: alcohol acetyl transferase activities in apple (Malus domestica Borkh.) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characteristic Volatiles and Cultivar Classification in 35 Apple Varieties: A Case Study of Two Harvest Years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Genetic analysis and QTL mapping of aroma volatile compounds in the apple progeny ‘Fuji’ × ‘Cripps Pink’ [frontiersin.org]

- 14. Characterization of volatile substances in apples from Rosaceae family by headspace solid-phase microextraction followed by GC-qMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. mdpi.com [mdpi.com]

- 17. Identification of the SAAT Gene Involved in Strawberry Flavor Biogenesis by Use of DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

The Spectroscopic Signature of Amyl-2-Methylbutyrate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for amyl-2-methylbutyrate (also known as isoamyl 2-methylbutanoate or 3-methylbutyl 2-methylbutanoate), a key fragrance and flavor compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by established scientific principles.

Introduction

Amyl-2-methylbutyrate (C₁₀H₂₀O₂) is an ester recognized for its characteristic fruity aroma, often described as apple- or apricot-like. Its molecular structure and purity are critical for its application in various industries. Spectroscopic techniques are indispensable tools for the unambiguous identification and characterization of such organic compounds, providing a detailed fingerprint of their molecular architecture.[1][2] This guide delves into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data, explaining the causal relationships between the molecular structure of amyl-2-methylbutyrate and its spectral features.

The structural formula of amyl-2-methylbutyrate is presented below, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of amyl-2-methylbutyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of amyl-2-methylbutyrate is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the overall electronic environment.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1, H-1' (CH₃ of ethyl group) | ~0.9 | Triplet | 3H |

| H-10 (CH₃ of methylbutyrate) | ~1.1 | Doublet | 3H |

| H-2 (CH₂ of ethyl group) | ~1.4-1.6 | Multiplet | 2H |

| H-6, H-7 (CH₂ of isoamyl group) | ~1.5 | Multiplet | 2H |

| H-8, H-9 (CH₃ of isoamyl group) | ~0.9 | Doublet | 6H |

| H-5 (CH of isoamyl group) | ~1.7 | Multiplet | 1H |

| H-3 (CH of methylbutyrate) | ~2.3 | Multiplet | 1H |

| H-4 (OCH₂ of isoamyl group) | ~4.1 | Triplet | 2H |

Interpretation:

-

The protons on the methyl groups (H-1, H-8, H-9, and H-10) are expected to appear in the upfield region (~0.9-1.1 ppm) due to their shielded environment.

-

The methylene protons (H-2, H-6, and H-7) and the methine protons (H-3 and H-5) will resonate in the range of ~1.4-2.3 ppm.

-

The methylene protons adjacent to the ester oxygen (H-4) are significantly deshielded and are therefore expected to appear at a lower field (~4.1 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1, C-8, C-9, C-10 (Methyl carbons) | ~11-25 |

| C-2, C-6, C-7 (Methylene carbons) | ~25-38 |

| C-3, C-5 (Methine carbons) | ~34-42 |

| C-4 (OCH₂ carbon) | ~63 |

| C=O (Carbonyl carbon) | ~176 |

Interpretation:

-

The aliphatic carbons appear in the upfield region of the spectrum.

-

The carbon atom of the methylene group attached to the ester oxygen (C-4) is deshielded and appears at a lower field.

-

The carbonyl carbon (C=O) is the most deshielded carbon and resonates at the lowest field.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2870 | Strong | C-H (alkane) stretching |

| ~1735 | Strong | C=O (ester) stretching |

| ~1170 | Strong | C-O (ester) stretching |

Interpretation:

The IR spectrum is dominated by a strong absorption band around 1735 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester functional group. The spectrum also shows strong C-H stretching vibrations in the 2960-2870 cm⁻¹ region, corresponding to the alkyl groups, and a strong C-O stretching band around 1170 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of amyl-2-methylbutyrate is obtained by electron ionization (EI).

Key Fragmentation Data

| m/z | Relative Intensity | Proposed Fragment |

| 172 | Low | [M]⁺ (Molecular ion) |

| 103 | High | [CH₃CH₂CH(CH₃)C(O)O]⁺ |

| 85 | Moderate | [CH₃CH₂CH(CH₃)CO]⁺ |

| 71 | High | [CH₂(CH₂)₂CH(CH₃)₂]⁺ |

| 57 | High | [CH₃CH₂CH(CH₃)]⁺ |

| 43 | High | [CH(CH₃)₂]⁺ |

Interpretation:

The molecular ion peak at m/z 172 is expected to be of low intensity. The fragmentation pattern is characterized by the cleavage of the ester group. The base peak is often observed at m/z 71, corresponding to the isopentyl cation. Other significant fragments arise from the cleavage of the acyl group and subsequent rearrangements.

Caption: Proposed fragmentation pathway of amyl-2-methylbutyrate.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of amyl-2-methylbutyrate is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of amyl-2-methylbutyrate. The combination of NMR, IR, and MS techniques allows for the unambiguous confirmation of its molecular structure and can be utilized for quality control and purity assessment in various applications. The detailed interpretation of the spectral features offers valuable insights for researchers and scientists working with this compound.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034166). Retrieved from [Link]

-

PubChem. (n.d.). Isoamyl 2-methylbutyrate. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methylbutyl 2-methylbutanoate. Retrieved from [Link]

-

NIST. (n.d.). Butanoic acid, 2-methyl-, 3-methylbutyl ester. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound 3-Methylbutyl 2-methylbutanoate (FDB019863). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3-Methylbutyl 2-methylbutanoate (HMDB0040157). Retrieved from [Link]

-

Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 726-736. Retrieved from [Link]

-

T3DB. (n.d.). Isoamyl butyrate (T3D4839). Retrieved from [Link]

-

Bartleby. (n.d.). 13C NMR of isoamyl acetate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum for 2-methylbutane. Retrieved from [Link]

Sources

- 1. Showing Compound 3-Methylbutyl 2-methylbutanoate (FDB019863) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for 3-Methylbutyl 2-methylbutanoate (HMDB0040157) [hmdb.ca]

- 3. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Answered: 13C NMR of isoamyl alcohol: 200 180 160 140 120 100 ppm 09-0 80 60.970 50 60 40 8- 20 -0 41.750 0 24.830 22.680 13C NMR of isoamyl acetate: 171.080 200 180 160… | bartleby [bartleby.com]

- 5. Isoamyl butyrate(106-27-4) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide on the Role of Amyl-2-Methylbutyrate in Fruit Flavor Profiles

Abstract

Amyl-2-methylbutyrate, a branched-chain ester, is a pivotal volatile organic compound (VOC) that significantly shapes the characteristic aroma of numerous fruits. Its distinct fruity, apple-like, and sweet notes make it a key contributor to the overall sensory experience of consumers. This technical guide provides a comprehensive examination of amyl-2-methylbutyrate's role in fruit flavor. We will delve into its chemical properties, natural occurrence and concentration, biosynthetic pathways, and the analytical methodologies employed for its identification and quantification. Furthermore, this guide will explore its sensory impact and interactions with other volatile compounds that constitute a complete fruit flavor profile. This document is intended for researchers, scientists, and professionals in the fields of food science, analytical chemistry, and drug development who are engaged in the study of flavor compounds.

Introduction: The Chemical Identity and Importance of Amyl-2-Methylbutyrate

Amyl-2-methylbutyrate, also known as pentyl 2-methylbutanoate, is an organic ester with the chemical formula C10H20O2.[1] Its molecular structure consists of a pentyl (amyl) group attached to a 2-methylbutyrate moiety. This compound is recognized for its potent and pleasant fruity aroma, often described as reminiscent of apples, apricots, and tropical fruits.[2]

In the complex matrix of fruit volatiles, specific esters often act as "character-impact compounds," defining the recognizable aroma of a particular fruit. While compounds like isoamyl acetate are famously associated with bananas and ethyl 2-methylbutyrate with apples, amyl-2-methylbutyrate plays a crucial, albeit sometimes more subtle, role in the flavor profiles of a variety of fruits.[3][4] Understanding its contribution is essential for quality assessment in the food and beverage industry, guiding breeding programs for enhanced flavor, and for the development of nature-identical flavorings.

Chemical and Physical Properties:

-

Molecular Formula: C10H20O2[1]

-

Molecular Weight: 172.27 g/mol [1]

-

Appearance: Colorless liquid[2]

-

Odor Profile: Fruity, apple, tropical[2]

-

Boiling Point: 194-195 °C[2]

-

Solubility: Insoluble in water, soluble in alcohol and oils.[5]

Natural Occurrence and Concentration in Fruit Varieties

Amyl-2-methylbutyrate is a naturally occurring volatile compound found in a range of fruits. Its concentration can vary significantly depending on the fruit species, cultivar, ripeness stage, and post-harvest conditions. It is a notable component in the aroma profiles of apples, apricots, pears, and some banana cultivars.[2][6]

The presence and concentration of this ester are critical factors in defining the unique aromatic bouquet of these fruits. For instance, in certain apple cultivars, it contributes to the rich, sweet, and ripe notes that are highly valued by consumers.[7]

| Fruit | Cultivar(s) | Typical Concentration Range (µg/kg) | Reference(s) |

| Apple | Red Delicious, Fuji, Gala | Varies significantly; can be a minor or major component depending on ripening stage. | [7][8][9] |

| Banana | Brazilian | Detected during the turning and full-ripening stages. | [6] |

| Apricot | Various | Present as a key short-chain ester contributing to characteristic flavor. | [2][10] |

| Pear | Various | Contributes to the overall fruity and sweet aroma profile. | [2] |

Note: Quantitative data for volatile compounds can be highly variable based on the analytical methods used, ripeness, and environmental factors. The table provides a general overview of its presence.

Biosynthesis of Amyl-2-Methylbutyrate in Fruits

The formation of volatile esters like amyl-2-methylbutyrate in fruits is a complex enzymatic process that primarily occurs during ripening. The final and most critical step in this pathway is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[11][12] These enzymes facilitate the esterification reaction between an alcohol and an acyl-CoA (an activated form of a carboxylic acid).

The biosynthesis can be broken down into two precursor pathways:

-

The Alcohol Precursor (Amyl Alcohol): Amyl alcohol (pentanol) is typically derived from the degradation of fatty acids or amino acids. For branched-chain alcohols, the catabolism of amino acids like isoleucine is a primary source.

-

The Acyl-CoA Precursor (2-Methylbutanoyl-CoA): The branched-chain acyl-CoA, 2-methylbutanoyl-CoA, is derived from the catabolism of the amino acid L-isoleucine.[12][13]

The AAT enzyme then catalyzes the condensation of amyl alcohol and 2-methylbutanoyl-CoA to form amyl-2-methylbutyrate.[13] The expression and activity of specific AAT genes are often induced during fruit ripening and can be regulated by ethylene, a key plant hormone in the ripening process.[11] The availability of both the alcohol and acyl-CoA substrates is a limiting factor that dictates the rate and quantity of ester production.[11]

Caption: Biosynthetic pathway of Amyl-2-Methylbutyrate.

Analytical Methodologies for Identification and Quantification

Accurate identification and quantification of amyl-2-methylbutyrate in a complex fruit matrix require sensitive and selective analytical techniques. The standard methodology is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[14][15][16]

Rationale for Method Selection:

-

HS-SPME: This is a solvent-free, rapid, and sensitive sample preparation technique ideal for extracting volatile and semi-volatile compounds from the headspace above the sample.[14] It minimizes matrix effects and concentrates the analytes of interest.

-

GC-MS: Gas chromatography provides high-resolution separation of the complex mixture of volatile compounds.[15] Mass spectrometry offers definitive identification based on the mass spectrum of the compound and sensitive quantification.

Experimental Protocol: HS-SPME-GC-MS Analysis

Objective: To identify and quantify amyl-2-methylbutyrate in a fruit sample.

Materials:

-

Homogenized fruit sample (e.g., apple puree)

-

Sodium chloride (NaCl)

-

Internal standard (e.g., ethyl nonanoate)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

GC-MS system with an autosampler

Procedure:

-

Sample Preparation:

-

Weigh 5.0 g of the homogenized fruit sample into a 20 mL headspace vial.

-

Add 2.0 g of NaCl to the vial. This increases the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace.

-

Spike the sample with a known concentration of the internal standard for accurate quantification.

-

Immediately seal the vial with the screw cap.

-

-

HS-SPME Extraction:

-

Place the vial in the autosampler tray.

-

Incubate the sample at a controlled temperature (e.g., 50 °C) for a set time (e.g., 10 minutes) with agitation to allow the volatiles to equilibrate in the headspace.[17]

-

Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.[17]

-

-

GC-MS Analysis:

-

After extraction, the SPME fiber is automatically inserted into the hot GC inlet (e.g., 250 °C) for thermal desorption of the analytes.

-

Gas Chromatography:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Source Temperature: 230 °C.

-

-

-

Data Analysis:

-

Identification: Identify amyl-2-methylbutyrate by comparing its retention time and mass spectrum with those of an authentic standard and by matching the mass spectrum against a reference library (e.g., NIST).

-

Quantification: Calculate the concentration of amyl-2-methylbutyrate based on the peak area ratio of the analyte to the internal standard, using a previously established calibration curve.

-

Caption: Workflow for HS-SPME-GC-MS analysis.

Sensory Impact and Flavor Contribution

The overall flavor of a fruit is not determined by a single compound but by a complex mixture of volatiles. The contribution of any single compound, such as amyl-2-methylbutyrate, depends on its concentration and its odor activity value (OAV) . The OAV is calculated by dividing the concentration of a compound by its odor detection threshold. A compound with an OAV greater than 1 is considered a significant contributor to the aroma.

Amyl-2-methylbutyrate, with its potent fruity aroma, often exhibits a low odor threshold, meaning it can be perceived at very low concentrations. Its enantiomeric form can also influence its sensory perception. For example, with the related compound ethyl-2-methylbutyrate, the (S)-(+)-enantiomer is described as fresh and apple-like, while the (R)-(-)-enantiomer is perceived as fruity with a phenolic note.[18] Similar stereospecificity can be expected for amyl-2-methylbutyrate.

This ester contributes to the "top notes" of a fruit's flavor profile, providing the initial burst of fruity and sweet aroma. It can act synergistically with other esters, alcohols, and aldehydes to create a well-rounded and characteristic fruit flavor. For example, in apples, its sweet notes can balance the "green" notes from aldehydes like hexanal, resulting in the perception of a ripe and fresh fruit.

Conclusion and Future Directions

Amyl-2-methylbutyrate is a significant contributor to the flavor profiles of many commercially important fruits. Its presence, concentration, and interaction with other volatile compounds are critical for the authentic aroma that consumers expect. The biosynthesis of this ester is intricately linked to the fruit's ripening process and is governed by the activity of AAT enzymes and the availability of precursors derived from amino acid and fatty acid metabolism.

Future research should focus on:

-

Gene Discovery and Characterization: Identifying and characterizing the specific AAT genes responsible for the synthesis of amyl-2-methylbutyrate in different fruit species.

-

Metabolic Engineering: Exploring the potential to modulate the expression of these genes to enhance the flavor profiles of fruits through targeted breeding or biotechnological approaches.

-

Sensory Interaction Studies: Further investigating the synergistic and antagonistic effects of amyl-2-methylbutyrate with other key odorants to better understand the chemistry of flavor perception.

A deeper understanding of the role of this and other key esters will continue to drive innovation in the food and flavor industries, leading to improved fruit varieties and more authentic flavor formulations.

References

-

Gonda, I., Bar, E., Portnoy, V., Lev, S., Burger, J., Schaffer, A. A., Tadmor, Y., Gepstein, S., Giovannoni, J. J., Katzir, N., & Lewinsohn, E. (2010). Branched-chain and aromatic amino acid catabolism into aroma volatiles in Cucumis melo L. fruit. Journal of Experimental Botany, 61(4), 1111–1123. [Link]

-

Beekwilder, J., Alvarez-Huerta, M., Neef, E., Verstappen, F. W., Bouwmeester, H. J., & Aharoni, A. (2004). Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana. Plant Physiology, 135(4), 1865–1878. [Link]

-

Li, D., Li, L., Li, M., Wang, Y., Xi, W., & Li, X. (2021). Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit. Frontiers in Plant Science, 12, 758296. [Link]

-

Xi, W., Zheng, H., Zhang, Q., & Li, W. (2016). Characterization of the major aroma-active compounds in apricot cultivars. Journal of the Science of Food and Agriculture, 96(15), 4946-4954. [Link]

-

The Good Scents Company. (n.d.). amyl 2-methyl butyrate. TGSC Information System. [Link]

-

Du, X., & Li, M. (2023). Alcohol acyltransferases for the biosynthesis of esters. World Journal of Microbiology and Biotechnology, 39(7), 185. [Link]

-

Pott, D. M., Vallarino, J. G., & Osorio, S. (2020). Profiling Volatile Compounds in Blackcurrant Fruit using Headspace Solid-Phase Microextraction Coupled to Gas Chromatography-Mass Spectrometry. Journal of Visualized Experiments, (158). [Link]

-

Flavorist.com. (2025). Character-impact flavor compounds - Fruit flavors. [Link]

-

The Good Scents Company. (n.d.). isoamyl 2-methyl butyrate. TGSC Information System. [Link]

-

Klesk, K., & Turek, M. (2016). Comparison of volatiles in various raspberry fruits by HS/SPME/GC/MS techniques. Acta Horticulturae, (1133), 131-136. [Link]

-

Złotek, U., Szymanowska, U., & Staniec, M. (2024). HS-SPME-GC–MS Profiling of Volatile Organic Compounds and Polar and Lipid Metabolites of the “Stendesto” Plum–Apricot Kernel with Reference to Its Parents. Molecules, 29(5), 1149. [Link]

-

da Silva, E. A., Sabo, S., de Fátima Marques, M., & de Andrade, J. B. (2013). HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit. Food Science and Technology, 33, 419-426. [Link]

-

Leffingwell, J. C. (n.d.). The Ethyl 2-methylbutyrates. Leffingwell & Associates. [Link]

-

Zhang, M., Wang, Y., Liu, Y., Zhang, Y., & Song, J. (2024). Volatile Profile Characterization of Jujube Fruit via HS-SPME-GC/MS and Sensory Evaluation. Foods, 13(5), 768. [Link]

-

FlavScents. (n.d.). isoamyl 2-methyl butyrate. [Link]

-

McCarthy, A. I., Palmer, J. K., Shaw, P. E., & Anderson, E. E. (1963). Correlation of Gas Chromatographic Data with Flavor Profiles of Fresh Banana Fruit. Journal of Food Science, 28(4), 379-384. [Link]

-

National Center for Biotechnology Information. (n.d.). Pentyl 2-methylbutyrate. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-methylbutyrate. PubChem Compound Database. [Link]

-

Rocchetti, G., & Lorenzo, J. M. (2021). Analytical Methods for Extraction and Identification of Primary and Secondary Metabolites of Apple (Malus domestica) Fruits: A Review. Separations, 8(7), 91. [Link]

-

H&R Group. (n.d.). Methyl 2-methylbutyrate (CAS 868-57-5): Odor profile, Properties, & IFRA compliance. [Link]

-

Wikipedia. (2023). 2-Methylbutanoic acid. [Link]

-

Niu, Y., Li, Z., Xu, Y., & Li, J. (2018). Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages. Molecules, 23(10), 2465. [Link]

-

Dun, G., & Yao, Y. (2017). Advances in Fruit Aroma Volatile Research. Molecules, 22(10), 1619. [Link]

-

Yahia, E. M. (2011). 2 Concentration and odor thresholds of major components in fresh ripe tomatoes (after [9.87]). ResearchGate. [Link]

-

Rocchetti, G., & Lorenzo, J. M. (2021). Analytical Methods for Extraction and Identification of Primary and Secondary Metabolites of Apple (Malus domestica) Fruits: A Review. ResearchGate. [Link]

-

Li, S., Liu, Y., & Zhang, C. (2023). Changes in the VOC of Fruits at Different Refrigeration Stages of 'Ruixue' and the Participation of Carboxylesterase MdCXE20 in the Catabolism of Volatile Esters. International Journal of Molecular Sciences, 24(10), 8710. [Link]

-

Hernández-Borges, J., & Rodríguez-Delgado, M. A. (2023). Extraction, Detection, and Quantification Methods for Analyzing Glyphosate and AMPA in Foods: Challenges and Opportunities. Foods, 12(10), 2038. [Link]

-

De Pooter, H. L., & Schamp, N. M. (1989). Emission Patterns of Esters and Their Precursors Throughout Ripening and Senescence in 'Redchief Delicious' Apple Fruit and Implications Regarding Biosynthesis and Aroma Perception in. Journal of the American Society for Horticultural Science, 114(5), 805-810. [Link]

-

Carrillo, C., & Barba, F. J. (2022). Modern Analytical Techniques for Berry Authentication. Foods, 11(18), 2841. [Link]

-

Carrillo, C., & Barba, F. J. (2022). Modern Analytical Techniques for Berry Authentication. ResearchGate. [Link]

-

Kwon, S. J., Kim, J. H., & Yoo, Y. J. (2000). Enantiomeric Synthesis of (S)-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. Biotechnology and Bioprocess Engineering, 5, 393-397. [Link]

-

Kumari, A., & Gupta, R. (2012). Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. Journal of Oleo Science, 61(11), 631-636. [Link]

-

Rowan, D. D., Lane, H. P., Allen, J. M., Fielder, S., & Hunt, M. B. (1996). Biosynthesis of 2-Methylbutyl, 2-Methyl-2-butenyl, and 2-Methylbutanoate Esters in Red Delicious and Granny Smith Apples Using Deuterium-Labeled Substrates. Journal of Agricultural and Food Chemistry, 44(10), 3276-3285. [Link]

Sources

- 1. Pentyl 2-methylbutyrate | C10H20O2 | CID 107059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. amyl 2-methyl butyrate, 68039-26-9 [thegoodscentscompany.com]

- 3. Character-impact flavor compounds - Fruit flavors [flavorist.com]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 2-methylbutyrate | C7H14O2 | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Fruit Aroma Volatile Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. hort [journals.ashs.org]

- 10. researchgate.net [researchgate.net]

- 11. Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 14. Comparison of volatiles in various raspberry fruits by HS/SPME/GC/MS techniques | International Society for Horticultural Science [ishs.org]

- 15. HS-SPME-GC–MS Profiling of Volatile Organic Compounds and Polar and Lipid Metabolites of the “Stendesto” Plum–Apricot Kernel with Reference to Its Parents | MDPI [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. The Ethyl 2-methylbutyrates [leffingwell.com]

A Senior Application Scientist's Guide to the Identification of Amyl-2-Methylbutyrate in Essential Oils

Abstract

This technical guide provides a comprehensive framework for the unambiguous identification of amyl-2-methylbutyrate in complex essential oil matrices. It is intended for researchers, analytical scientists, and quality control professionals in the fragrance, flavor, and pharmaceutical industries. This document moves beyond standard operating procedures to provide a deep understanding of the analytical choices and data interpretation required for confident identification. We will explore the synergistic use of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, underpinned by a robust understanding of the compound's physicochemical properties and natural distribution.

Introduction: The Significance of Amyl-2-Methylbutyrate

Amyl-2-methylbutyrate, also known by synonyms such as isoamyl 2-methylbutanoate and 3-methylbutyl 2-methylbutanoate, is a key contributor to the characteristic fruity and sweet aromas of many essential oils and natural products.[1][2][3] Its organoleptic profile is often described as having notes of apple, cherry, and berry.[1][4] The presence and concentration of this ester are critical to the aromatic quality and commercial value of essential oils derived from sources like chamomile, peppermint, and various fruits including apples and strawberries.[1][5]

The isomeric complexity of amyl-2-methylbutyrate, including the chirality of the 2-methylbutyrate moiety, presents a significant analytical challenge. The (S)-enantiomer is commonly found in fruits, while the (R)-enantiomer has been identified in other natural sources, each contributing distinct nuances to the overall aroma.[6][7] Therefore, a multi-faceted analytical approach is not just recommended, but essential for its accurate and reliable identification.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the physical and chemical properties of amyl-2-methylbutyrate is fundamental to developing and optimizing analytical methods.

| Property | Value | Source |

| Molecular Formula | C10H20O2 | [2][3][4] |

| Molecular Weight | 172.27 g/mol | [2][3][4] |

| Boiling Point | 185-195 °C at 760 mmHg | [2][4] |

| Flash Point | ~75 °C (167 °F) | [2] |

| Refractive Index | 1.412 - 1.416 @ 20°C | [4] |

| Specific Gravity | 0.858 - 0.864 @ 25°C | [4] |

| Odor Profile | Fruity, sweet, apple, cherry, berry | [1][4] |

These properties, particularly its volatility and molecular weight, make amyl-2-methylbutyrate an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

The "Gold Standard": Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the analysis of volatile and semi-volatile compounds in essential oils.[8][9][10] It offers exceptional separation efficiency and provides structural information through mass spectral fragmentation.

The "Why": Causality in GC-MS Method Development

The choice of GC parameters is not arbitrary; it is dictated by the chemical nature of the analyte and the complexity of the matrix.

-

Column Selection: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically employed. This choice is based on the principle of "like dissolves like"; the relatively non-polar nature of amyl-2-methylbutyrate and other terpene-rich essential oil components allows for effective separation based on boiling points and subtle polarity differences.

-

Temperature Programming: A programmed temperature ramp is crucial for resolving the complex mixture of compounds found in essential oils. A slow initial ramp allows for the separation of highly volatile components, while a steeper ramp towards the end of the run elutes the less volatile compounds in a reasonable timeframe.

-

Injector Temperature: The injector temperature must be high enough to ensure the rapid and complete volatilization of amyl-2-methylbutyrate without causing thermal degradation. A typical starting point is 250 °C.

Workflow for GC-MS Analysis

Caption: GC-MS workflow for amyl-2-methylbutyrate identification.

Interpreting the Mass Spectrum of Amyl-2-Methylbutyrate

The electron ionization (EI) mass spectrum of amyl-2-methylbutyrate provides a fragmentation "fingerprint" that is key to its identification. While a library match is a strong indicator, understanding the fragmentation pathways provides a higher level of confidence.

Key expected fragments include:

-

m/z 57: Corresponding to the butyl cation [C4H9]+, often a prominent peak.[11][12]

-

m/z 85: Arising from the loss of the pentoxy group.[11]

-

m/z 103: Corresponding to the protonated 2-methylbutanoic acid fragment.[13]

The molecular ion peak (M+) at m/z 172 may be weak or absent, which is common for esters.[14]

Step-by-Step GC-MS Protocol

-

Standard Preparation: Prepare a certified reference standard of amyl-2-methylbutyrate at a concentration of 100 ppm in hexane.

-

Sample Preparation: Dilute the essential oil sample 1:100 (v/v) in hexane.

-

GC-MS Parameters:

-

Instrument: Agilent 7890B GC with 5977A MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector: Splitless mode, 250 °C.

-

Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 5 °C/min, hold for 5 min.

-

MSD: Transfer line at 280 °C, ion source at 230 °C, quadrupole at 150 °C.

-

Acquisition Mode: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Integrate the chromatogram and identify the peak corresponding to the retention time of the amyl-2-methylbutyrate standard.

-

Compare the mass spectrum of the unknown peak with the mass spectrum of the standard and a reference library (e.g., NIST).

-

Calculate the Kovats Retention Index (RI) using a homologous series of n-alkanes and compare it to literature values.

-

Unambiguous Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS is a powerful tool, co-eluting isomers can sometimes lead to ambiguous results. NMR spectroscopy provides definitive structural information, making it an invaluable technique for confirmation.[15][16]

The "Why": Causality in NMR Analysis

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For esters, the protons adjacent to the carbonyl group and the oxygen atom have characteristic chemical shifts.[17][18]

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule, providing a complementary dataset to the proton NMR.

-

2D NMR (COSY, HSQC): These experiments are crucial for establishing connectivity within the molecule, definitively linking protons to their attached carbons (HSQC) and to neighboring protons (COSY).

Expected NMR Chemical Shifts for Amyl-2-Methylbutyrate

| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -CH₂-O-C=O | ~4.1 (quartet) | ~64 |

| -CH(CH₃)-C=O | ~2.3 (multiplet) | ~41 |

| -CH₂-CH(CH₃)-C=O | ~1.6 (multiplet) | ~26 |

| -CH(CH₃)₂ | ~0.9 (doublet) | ~19 |

| -CH₃ (on butyrate) | ~1.1 (doublet) | ~16 |

| -CH₃ (on butyrate chain) | ~0.9 (triplet) | ~11 |

Note: Chemical shifts can vary slightly depending on the solvent used.[15]

Step-by-Step NMR Protocol (for isolated fraction)

-

Fractionation: If the concentration of amyl-2-methylbutyrate in the essential oil is low, a preliminary fractionation by flash chromatography may be necessary to obtain a sufficient quantity for NMR analysis.

-

Sample Preparation: Dissolve 5-10 mg of the isolated fraction in 0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

NMR Acquisition:

-

Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).

-

Experiments: Acquire ¹H, ¹³C, DEPT-135, COSY, and HSQC spectra.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all proton and carbon signals based on their chemical shifts, multiplicities, and correlations in the 2D spectra.

-

Compare the assigned structure with the known structure of amyl-2-methylbutyrate.

-

Chiral Analysis: Differentiating Enantiomers

For applications where the specific enantiomer of amyl-2-methylbutyrate is of interest, chiral gas chromatography is the method of choice.[19]

The "Why": Causality in Chiral Separations

Chiral GC columns contain a stationary phase that is itself chiral. This allows for the differential interaction with the two enantiomers of amyl-2-methylbutyrate, leading to their separation in time and thus two distinct peaks in the chromatogram.

Step-by-Step Chiral GC Protocol

-

Column Selection: Utilize a chiral GC column, such as a cyclodextrin-based stationary phase (e.g., Beta DEX™ 225).

-

GC Parameters:

-

Injector and Detector: Same as for standard GC-MS.

-

Oven Program: An isothermal or very slow temperature ramp is often required to achieve baseline separation of the enantiomers. This will need to be optimized for the specific column and sample.

-

-

Identification: Inject a racemic standard of amyl-2-methylbutyrate to determine the retention times of the two enantiomers. Then, inject the essential oil sample to determine the enantiomeric ratio.

A Self-Validating System: Ensuring Trustworthiness

The combination of these analytical techniques creates a self-validating system for the identification of amyl-2-methylbutyrate.

Caption: A multi-technique approach for confident identification.

Conclusion

The definitive identification of amyl-2-methylbutyrate in essential oils is a multi-step process that requires a thoughtful and informed analytical approach. By leveraging the strengths of GC-MS for initial identification and quantification, and NMR spectroscopy for unambiguous structural confirmation, researchers can have the utmost confidence in their results. For applications where the specific stereochemistry is important, chiral GC provides the necessary resolution. This integrated approach ensures the scientific integrity of the analysis and ultimately contributes to the development of high-quality products in the flavor, fragrance, and pharmaceutical industries.

References

-

Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

amyl 2-methyl butyrate, 68039-26-9. (n.d.). The Good Scents Company. Retrieved from [Link]

-

An Easy-To-Understand Guide To GCMS Testing For Essential Oils. (2020, June 9). New Directions Aromatics. Retrieved from [Link]

-

Essential oil enzymatic esterification: 2D-GC/MS resolves complex mixtures. (2023, July 19). Wiley Analytical Science. Retrieved from [Link]

-

How to Determine Structure of an Ester from Proton NMR Spectrum. (2017, March 26). YouTube. Retrieved from [Link]

-

isoamyl 2-methyl butyrate. (n.d.). FlavScents. Retrieved from [Link]

-

Analysis of Essential Oils Using GC- FID And GC-MS. (n.d.). Academia.edu. Retrieved from [Link]

-

Ethyl 2-methylbutyrate. (n.d.). PubChem. Retrieved from [Link]

-

Enantiomeric Synthesis of ( S )-2-Methylbutanoic Acid Methyl Ester, Apple Flavor, Using Lipases in Organic Solvent. (2009). ResearchGate. Retrieved from [Link]

-

isoamyl 2-methyl butyrate, 27625-35-0. (n.d.). The Good Scents Company. Retrieved from [Link]

-

methyl 2-methyl butyrate, 868-57-5. (n.d.). The Good Scents Company. Retrieved from [Link]

-

2-Methylbutanoic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R). (2018). PubMed. Retrieved from [Link]

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oils from AgNPs and AuNPs Elicited Lavandula angustifolia In Vitro Cultures. (2019). National Institutes of Health. Retrieved from [Link]

-

Is it possible to identify an ester accurately using IR spectroscopy? (2013). Reddit. Retrieved from [Link]

-

GC-MS Method for Essential Oil Analysis. (n.d.). Areme. Retrieved from [Link]

-

Microbial resolution of 2-methylbutyric acid and its application to several chiral flavour compounds. (2006). ResearchGate. Retrieved from [Link]

-

Finding the mystery ester strucuture using NMR. (2017). Chemistry Stack Exchange. Retrieved from [Link]

-

2-Methylbutyl 2-methylbutyrate. (n.d.). PubChem. Retrieved from [Link]

-

Pentyl 2-methylbutyrate. (n.d.). PubChem. Retrieved from [Link]

-

Methyl butyrate. (n.d.). PubChem. Retrieved from [Link]

-

Butanoic acid, 2-methyl-, 3-methylbutyl ester. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. (2015). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Retrieved from [Link]

-

Analysis of Butyl Butyrate Mass Spectrum. (2018). Canadian Center of Science and Education. Retrieved from [Link]

-

Synthesis of Methyl Butyrate Using Heterogeneous Catalyst: Kinetic Studies. (2015). ResearchGate. Retrieved from [Link]

Sources

- 1. isoamyl 2-methyl butyrate [flavscents.com]

- 2. isoamyl 2-methyl butyrate, 27625-35-0 [thegoodscentscompany.com]

- 3. Butanoic acid, 2-methyl-, 3-methylbutyl ester [webbook.nist.gov]

- 4. amyl 2-methyl butyrate, 68039-26-9 [thegoodscentscompany.com]

- 5. methyl 2-methyl butyrate, 868-57-5 [thegoodscentscompany.com]

- 6. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 7. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 9. academics.su.edu.krd [academics.su.edu.krd]

- 10. areme.co.jp [areme.co.jp]

- 11. 2-Methylbutyl 2-methylbutyrate | C10H20O2 | CID 17129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ccsenet.org [ccsenet.org]

- 13. Pentyl 2-methylbutyrate | C10H20O2 | CID 107059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. benchchem.com [benchchem.com]

- 16. reddit.com [reddit.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Amyl-2-Methylbutyrate and Its Isomers: Properties, Synthesis, and Applications